molecular formula C14H25NO3 B577871 Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate CAS No. 1259489-95-6

Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

Cat. No.: B577871
CAS No.: 1259489-95-6
M. Wt: 255.358
InChI Key: QNFIHVHQIDWFOO-UHFFFAOYSA-N
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Description

Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate: is a chemical compound with a unique spirocyclic structure It is characterized by the presence of a spiro junction, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperidin-4-one derivative with an alcohol under acidic conditions to form the spirocyclic structure . The reaction conditions often include the use of strong acids such as sulfuric acid to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or alkyl halides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for constructing complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be used to design molecules that interact with specific biological targets, such as enzymes or receptors.

Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism by which Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Uniqueness: Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This structure can enhance the compound’s stability and reactivity, making it a versatile building block in synthetic chemistry.

Properties

IUPAC Name

tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-8-4-5-14(11-15)6-9-17-10-7-14/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFIHVHQIDWFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719149
Record name tert-Butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259489-95-6
Record name tert-Butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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